ethyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate
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Description
Ethyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate is a complex organic compound . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Molecular Structure Analysis
The molecular formula of this compound is C21H25N5O4 . The dihydropyrimidine ring, a common feature in such compounds, adopts a screw-boat conformation .Physical and Chemical Properties Analysis
The compound has a molecular weight of 411.454 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the searched literature.Scientific Research Applications
Synthesis and Chemical Properties
Ethyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate is a compound that may fall within the broader category of purine derivatives, which have been extensively studied for various chemical and biological properties. For example, a study by Carvalho et al. (2007) discusses the synthesis and crystallization of a related xanthine derivative, highlighting the compound's ability to form hydrogen bonds and contribute to the formation of molecular layers, which could be relevant for materials science and pharmaceutical formulation (Carvalho, Emmerling, & Schneider, 2007). Similarly, Wanner et al. (1978) explored the synthesis of potential inhibitors of the adenylosuccinate synthetase and adenylosuccinate lyase system, indicating the potential for targeting biochemical pathways (Wanner, Hageman, Koomen, & Pandit, 1978).
Antimicrobial and Antiviral Activities
The exploration of purine derivatives for antimicrobial and antiviral activities is another area of significant interest. For instance, the study of anti-influenza virus polyketides by Wang et al. (2011) from Penicillium purpurogenum provides insights into the potential of purine analogs for developing antiviral agents (Wang, Wang, Wang, Fu, Liu, & Zhu, 2011). Another study by Sharma, Sharma, & Rane (2004) synthesizes 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, evaluating their antimicrobial activities and demonstrating the potential of such compounds in pharmaceutical applications (Sharma, Sharma, & Rane, 2004).
Environmental and Analytical Applications
Purine derivatives also find applications in environmental and analytical chemistry. Reemtsma & Jekel (1996) explored the use of ethyl acetate, closely related to the compound of interest, for the determination of extractable organic halogens from contaminated materials, indicating the utility of such compounds in environmental analysis (Reemtsma & Jekel, 1996).
Properties
IUPAC Name |
ethyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-3-30-16(27)14-26-19(28)17-18(23(2)21(26)29)22-20-24(11-7-12-25(17)20)13-10-15-8-5-4-6-9-15/h4-6,8-9H,3,7,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPORXAGIVXFMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3CCC4=CC=CC=C4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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